molecular formula C20H21N3O3S B11456820 5-(4-ethoxyphenyl)-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

5-(4-ethoxyphenyl)-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11456820
M. Wt: 383.5 g/mol
InChI Key: IFYJHBRWLMDFCB-UHFFFAOYSA-N
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Description

5-(4-ETHOXYPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound with a unique structure that combines ethoxyphenyl and methylsulfanyl groups with a pyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ETHOXYPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzaldehyde with 2-amino-3-methylthiopyrimidine under acidic conditions to form an intermediate. This intermediate is then cyclized with appropriate reagents to form the pyrimidoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidoquinoline core, potentially forming alcohol derivatives.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The ethoxyphenyl and methylsulfanyl groups can interact with biological targets, leading to potential therapeutic applications.

Medicine

In medicine, this compound and its derivatives are investigated for their potential as anticancer agents, antimicrobial agents, and anti-inflammatory drugs. The pyrimidoquinoline core is known to interact with DNA and proteins, making it a promising scaffold for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells

Mechanism of Action

The mechanism of action of 5-(4-ETHOXYPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The ethoxyphenyl group can form hydrogen bonds with amino acid residues, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-c]pyrrole-4,6-dione-based compounds: These compounds share a similar core structure but differ in the substituents attached to the core.

    Quinoline derivatives: These compounds have a quinoline core but lack the pyrimido fusion and the specific substituents found in 5-(4-ETHOXYPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE.

Uniqueness

The uniqueness of 5-(4-ETHOXYPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its combination of the ethoxyphenyl and methylsulfanyl groups with the pyrimidoquinoline core. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-2-methylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C20H21N3O3S/c1-3-26-12-9-7-11(8-10-12)15-16-13(5-4-6-14(16)24)21-18-17(15)19(25)23-20(22-18)27-2/h7-10,15H,3-6H2,1-2H3,(H2,21,22,23,25)

InChI Key

IFYJHBRWLMDFCB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SC

Origin of Product

United States

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